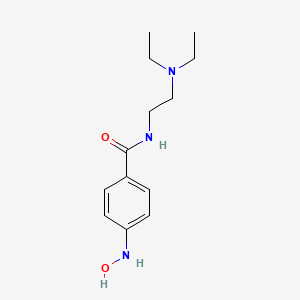

Procainamide 4-hydroxylamine

Vue d'ensemble

Description

Synthesis Analysis

Procainamide is metabolized to procainamide hydroxylamine by rat and human hepatic microsomes. The formation of hydroxylamine involves NADPH, active microsomes, oxygen, and is inhibited by carbon monoxide, SKF 525-A, and cimetidine, suggesting a cytochrome P-450 mediated process (Uetrecht et al., 1984); (Budinsky et al., 1987).

Molecular Structure Analysis

The molecular structure of procainamide hydroxylamine has been analyzed through methods such as HPLC after conversion to a nitro derivative, revealing insights into its metabolic pathway and interaction with biological molecules, indicating a significant role in drug-induced lupus via covalent binding to proteins without metabolic activation (Uetrecht, 1985).

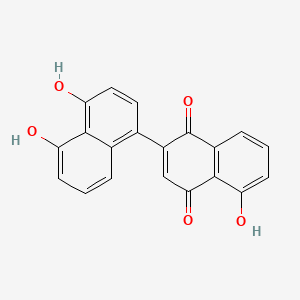

Chemical Reactions and Properties

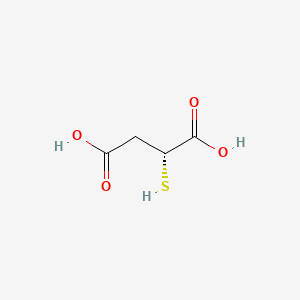

Procainamide hydroxylamine shows reactivity towards biological molecules, binding covalently to microsomal protein and reacting with glutathione to form a sulfinamide derivative. This reactivity suggests its potential role in the etiology of procainamide-induced lupus through its interactions with proteins and DNA (Uetrecht, 1985).

Physical Properties Analysis

Research on procainamide hydroxylamine's physical properties is scarce in the provided papers. However, studies on its formation, reactivity, and potential toxicity imply significant biochemical and pharmacological properties relevant to its physical behavior in biological systems.

Chemical Properties Analysis

The chemical properties of procainamide hydroxylamine, including its formation by hepatic microsomes and reactivity with biological molecules, are central to understanding its role in drug-induced lupus. Its metabolism to reactive metabolites by neutrophils and mononuclear leukocytes further emphasizes its chemical behavior and potential for inducing toxicity (Uetrecht et al., 1988).

Applications De Recherche Scientifique

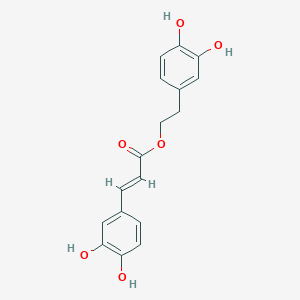

Recherche sur les médicaments antipaludiques

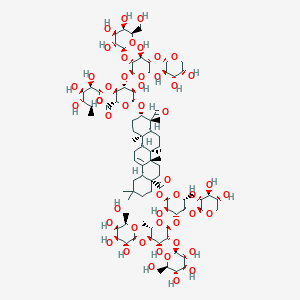

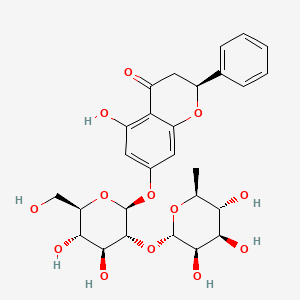

Le Procainamide 4-hydroxylamine a été utilisé dans le développement d’inhibiteurs pour lutter contre les parasites du paludisme multirésistants {svg_1}. Le composé a été utilisé dans la synthèse de dérivés fonctionnalisés de SAHA qui combinent chimiquement l’inhibiteur pan-histone désacétylase SAHA avec l’inhibiteur de la méthyltransférase de l’ADN procainamide {svg_2}. Ces molécules combinées ont montré une activité supérieure dans Plasmodium et une inhibition puissante contre l’HDAC6 humaine {svg_3}.

Études de cytotoxicité

Le this compound, également connu sous le nom de PAHA, s’est avéré être hautement toxique pour les cellules en division {svg_4}. Cette propriété a été utilisée dans des études de cytotoxicité pour comprendre les effets du composé sur la division et la croissance cellulaire {svg_5}.

Recherche sur le métabolisme des neutrophiles

Les neutrophiles ont été trouvés pour métaboliser la procainamide en formes réactives {svg_6}. Cette propriété du this compound a été utilisée dans la recherche pour comprendre la capacité des neutrophiles à métaboliser la procainamide {svg_7}.

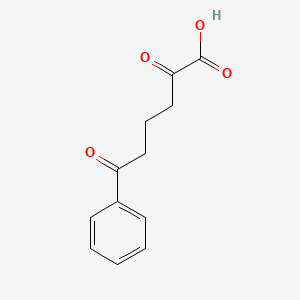

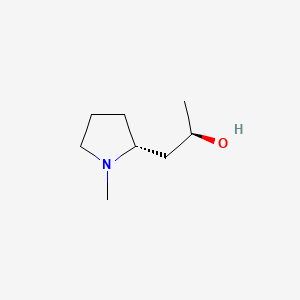

Synthèse d’acides hydroxamiques

L’hydroxylamine, un composant du this compound, joue un rôle crucial dans la synthèse d’acides hydroxamiques {svg_8}. Ces acides ont des applications en médecine et en agriculture {svg_9}.

Production de produits pharmaceutiques

L’hydroxylamine est utilisée dans la production de produits pharmaceutiques {svg_10}. En tant que composant du this compound, il contribue à l’utilité du composé dans la production pharmaceutique {svg_11}.

Agent antioxydant et réducteur

L’hydroxylamine est couramment utilisée comme agent réducteur et antioxydant dans les réactions chimiques {svg_12}. Cela rend le this compound utile dans divers procédés chimiques qui nécessitent ces propriétés {svg_13}.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8,15,18H,3-4,9-10H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFULHOJGOVPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241885 | |

| Record name | Procainamide 4-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95576-27-5 | |

| Record name | N-[2-(Diethylamino)ethyl]-4-(hydroxyamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95576-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procainamide 4-hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095576275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procainamide 4-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

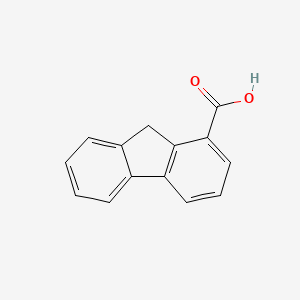

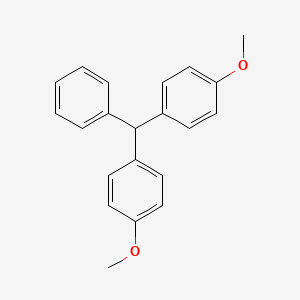

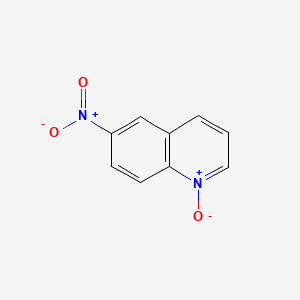

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)